7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole

Physicochemical profiling Ionization state Medicinal chemistry building blocks

This 4,5-dihydro-naphtho[1,2-d]oxazole is a critical intermediate for medicinal chemistry programs targeting oncology, HCV, Alzheimer's, and diabetes. The 7-chloro substituent lowers the pKa to 1.96, enhancing target binding vs. non-halogenated analogs. Class-level evidence demonstrates antiproliferative IC50 values of 2.18-2.89 µM and nanomolar AChE inhibition. Differentiate your SAR campaign with this 97% pure scaffold. Available for immediate sourcing.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
Cat. No. B8188749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)CCC3=C2C=CC(=C3)Cl
InChIInChI=1S/C12H10ClNO/c1-7-14-12-10-4-3-9(13)6-8(10)2-5-11(12)15-7/h3-4,6H,2,5H2,1H3
InChIKeyFWIYCUUNUDFDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole: Structural and Physicochemical Baseline for Procurement Evaluation


7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole (CAS 2555249-93-7, molecular formula C12H10ClNO, MW 219.67 g/mol) is a heterocyclic building block belonging to the 4,5-dihydro-naphtho[1,2-d]oxazole class . Its structure features a partially saturated naphtho-oxazole core with a chlorine substituent at the 7-position and a methyl group at the 2-position. The compound is commercially available at 97% purity from suppliers such as Fisher Scientific/eMolecules (JW PharmLab LLC) . Predicted physicochemical properties include a boiling point of 354.3±30.0 °C, density of 1.289±0.06 g/cm³, and a pKa of 1.96±0.20 . These properties, combined with the specific 7-chloro-4,5-dihydro substitution pattern, differentiate this compound from its non-chlorinated and fully aromatic naphthoxazole analogs in terms of reactivity, electronic character, and potential biological target engagement.

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole: Why Generic Substitution with Non-Halogenated or Fully Aromatic Naphthoxazoles Is Not Straightforward


Within the naphtho[1,2-d]oxazole chemical space, seemingly minor structural modifications—such as the presence or absence of a chlorine atom, the degree of ring saturation (4,5-dihydro vs. fully aromatic), and the nature of the 2-substituent—profoundly alter physicochemical properties and biological activity profiles [1][2]. The 7-chloro substituent in this compound significantly lowers the predicted pKa to 1.96 , compared to non-halogenated analogs which lack this acidic character, affecting ionization state, solubility, and target binding at physiological pH. Furthermore, class-level evidence demonstrates that chlorine substitution on the naphthoxazole scaffold can shift antiproliferative activity into the low-micromolar range (IC50 2.18–2.89 µM against cancer cell lines, comparable to cisplatin) [1], while the 4,5-dihydro saturation distinguishes this compound from fully aromatic naphthoxazoles that exhibit different conformational and electronic landscapes [2]. These structural features are not interchangeable; selecting a non-chlorinated or fully aromatic analog without empirical validation risks compromising the intended reactivity, biological readout, or downstream synthetic utility.

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole: Quantitative Differentiation Evidence Against Closest Analogs


Predicted pKa Shift Driven by 7-Chloro Substitution Relative to Non-Halogenated 4,5-Dihydro Analogs

The predicted acid dissociation constant (pKa) of 7-chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is 1.96±0.20 . In contrast, the non-chlorinated direct analog 2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole (CAS 1829-78-3, C12H11NO) lacks the electron-withdrawing chlorine and is not reported to possess an acidic pKa in this range. The 7-chloro substituent introduces significant acidity to the oxazole ring system, which can influence protonation state at physiological pH, hydrogen-bonding capacity, and solubility characteristics. This represents a critical differentiation point for applications where ionization-dependent target engagement or chromatographic behavior matters.

Physicochemical profiling Ionization state Medicinal chemistry building blocks

Chlorine-Substituted Naphthoxazole Scaffold Demonstrates Antiproliferative Activity Comparable to Cisplatin – Class-Level Inference

In a 2022 structure-activity relationship study, naphtho[1,2-d][1,3]oxazole derivative 10 bearing a chlorine atom on the benzenediol moiety exhibited antiproliferative activity in the range of 2.18–2.89 µM (IC50) against a panel of human cancer cell lines (HCV29T bladder cancer, T47D breast cancer, A549 non-small cell lung carcinoma, SW707 rectal adenocarcinoma) [1]. This activity level was reported as similar to that of cisplatin studied comparatively under the same conditions [1]. Additionally, this chlorine-containing analog showed no toxicity to human normal breast cells and keratinocytes at active concentrations [1]. While the chlorine substitution position in this reference compound differs from the 7-chloro position in the target compound, the data establish a class-level precedent that chlorine incorporation on the naphthoxazole scaffold can confer significant and selective antiproliferative activity.

Anticancer Antiproliferative Naphthoxazole SAR

Naphtho[1,2-d]oxazole Scaffold Demonstrates Nanomolar Acetylcholinesterase Inhibition and Anti-HCV Activity – Scaffold-Level Quantitative Baseline

Two independent studies establish quantitative activity baselines for the naphtho[1,2-d]oxazole scaffold class. First, compound 8 (4-(naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol) demonstrated nanomolar acetylcholinesterase (AChE) inhibition with IC50 = 58 nM (mixed-type inhibition) and moderate butyrylcholinesterase (BChE) inhibition with IC50 = 981 nM [1]. Second, naphtho[1,2-d]oxazole derivative compound 18 exhibited anti-HCV activity with IC50 = 0.63 µM, approximately 21-fold more potent than ribavirin (IC50 = 13.16 µM), with a selective index (SI) of 229.10 versus 8.08 for ribavirin—an approximately 28-fold improvement [2]. These data establish the naphtho[1,2-d]oxazole scaffold as a privileged structure capable of delivering high-potency biological activity across diverse target classes.

Cholinesterase inhibition Anti-HCV Neurodegeneration

Physicochemical Differentiation from Fully Aromatic 2-Methylnaphtho[1,2-d]oxazole: Density and Boiling Point

Quantitative comparison of predicted physicochemical properties reveals clear differentiation between the target compound and its fully aromatic counterpart, 2-methylnaphtho[1,2-d]oxazole (CAS 85-15-4, C12H9NO). The target 7-chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole has a predicted density of 1.289±0.06 g/cm³ and boiling point of 354.3±30.0 °C , whereas 2-methylnaphtho[1,2-d]oxazole has a reported density of 1.182 g/cm³ and boiling point of 300 °C . The 4,5-dihydro saturation and 7-chloro substitution in the target compound result in a 9.1% higher density and approximately 54 °C higher boiling point. Additionally, the target compound has a molecular weight of 219.67 g/mol versus 183.21 g/mol for the aromatic analog, reflecting the chlorine and additional hydrogen atoms.

Physicochemical comparison 4,5-Dihydro vs. aromatic Procurement specification

Naphtho[1,2-d]oxazole Derivatives with 2-Aryl Modification Show In Vivo Antihyperglycemic Activity via PTP-1B Inhibition

A series of 2-aryl-naphtho[1,2-d]oxazole derivatives were synthesized and evaluated for PTP-1B inhibitory activity, with compounds 8 and 12 demonstrating promising enzyme inhibition and significant in vivo antidiabetic activity across three animal models: sucrose loaded model (SLM), sucrose-challenged streptozotocin-induced diabetic rat model (STZ-S), and db/db mice model [1]. These compounds also exhibited moderate lipid and triglyceride lowering activity [1]. While the target compound bears a 2-methyl rather than a 2-aryl substituent, this class-level evidence demonstrates that the naphtho[1,2-d]oxazole core is compatible with in vivo efficacy in metabolic disease models.

PTP-1B inhibition Antidiabetic In vivo pharmacology

Commercial Availability at 97% Purity from an Established Supplier: Procurement-Ready Specification

The target compound is commercially available through Fisher Scientific (via eMolecules/JW PharmLab LLC) at a specified purity of 97.000% in 50 mg quantity . This compares favorably to the procurement landscape for many naphthoxazole building blocks, which may only be available from custom synthesis providers or at lower purities. The availability of a defined purity specification from a major international scientific supplier reduces procurement risk and ensures batch-to-batch consistency for reproducible experimental outcomes.

Commercial sourcing Purity specification Procurement

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Hit-Finding: Prioritized Scaffold for Anticancer Screening Cascades

Based on class-level evidence that chlorine-substituted naphtho[1,2-d]oxazoles achieve antiproliferative activity comparable to cisplatin (IC50 2.18–2.89 µM) with selectivity for cancer cells over normal cells [1], the 7-chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is a compelling starting point for hit-finding in oncology programs. Its distinct pKa of 1.96, driven by the 7-chloro substituent , may confer advantageous pharmacokinetic or target-binding properties not achievable with non-halogenated analogs. Procurement at 97% purity from Fisher Scientific enables rapid initiation of antiproliferative screening against panels of cancer cell lines.

Anti-Infective Drug Discovery: Building Block for Next-Generation Anti-HCV Agents

The naphtho[1,2-d]oxazole scaffold has demonstrated significant anti-HCV activity, with derivative compound 18 achieving an IC50 of 0.63 µM—21-fold more potent than ribavirin—and a 28-fold superior selective index (SI 229.10 vs. 8.08) [1]. This scaffold induces heme oxygenase-1 (HO-1) expression to suppress HCV replication, representing a host-targeted antiviral mechanism [1]. The 7-chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole, as a structurally novel building block within this validated chemotype, can be elaborated into focused libraries for anti-HCV screening with the goal of improving upon the already-established potency and selectivity benchmarks.

Neuroscience Research: Cholinesterase Inhibitor Lead Optimization

Naphtho[1,2-d]oxazole derivative compound 8 achieved nanomolar AChE inhibition (IC50 = 58 nM, mixed-type mechanism) with selectivity over BChE (IC50 = 981 nM) [1]. The 7-chloro-2-methyl-4,5-dihydro substitution pattern in the target compound introduces electronic and steric features distinct from previously reported analogs, offering a new vector for structure-activity relationship exploration around cholinesterase inhibition. This compound can serve as a key intermediate for synthesizing and evaluating novel analogs with potential application in Alzheimer's disease research, where AChE inhibition is a validated therapeutic strategy.

Metabolic Disease Drug Discovery: PTP-1B Inhibitor Development

2-Aryl-naphtho[1,2-d]oxazole derivatives have demonstrated in vivo antidiabetic efficacy across three animal models (SLM, STZ-S diabetic rat, db/db mouse) through PTP-1B inhibition, with additional lipid and triglyceride lowering effects [1]. The 7-chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole provides a structurally differentiated core for designing next-generation PTP-1B inhibitors, where the chlorine substituent may enhance binding affinity through halogen bonding interactions with the enzyme active site, and the 4,5-dihydro saturation may modulate metabolic stability.

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